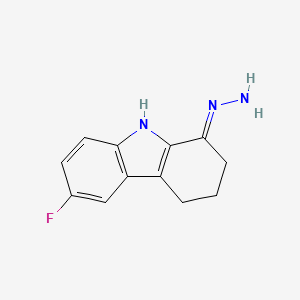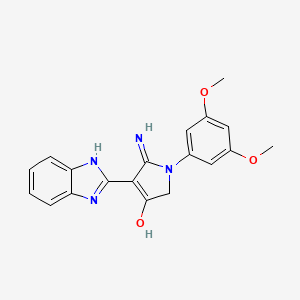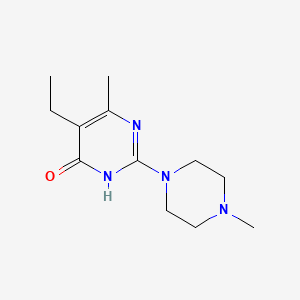![molecular formula C26H26FN5O B3725949 1-[(4-BENZYLPIPERAZINO)METHYL]-3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B3725949.png)
1-[(4-BENZYLPIPERAZINO)METHYL]-3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1,3-DIHYDRO-2H-INDOL-2-ONE
Overview
Description
1-[(4-BENZYLPIPERAZINO)METHYL]-3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The hydrazono group can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Cyclization: The piperazine ring can be formed through cyclization reactions involving diamine derivatives and sulfonium salts.
Scientific Research Applications
1-[(4-BENZYLPIPERAZINO)METHYL]-3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety allows it to bind to multiple receptors with high affinity, while the piperazine ring enhances its bioactivity. The fluorophenyl hydrazono group contributes to its stability and reactivity. These interactions lead to various biological effects, such as inhibition of viral replication, antimicrobial activity, and anticancer properties .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and piperazine-containing molecules. For example:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: A compound with significant antimicrobial activity.
Properties
IUPAC Name |
1-[(4-benzylpiperazin-1-yl)methyl]-3-[(2-fluorophenyl)diazenyl]indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O/c27-22-11-5-6-12-23(22)28-29-25-21-10-4-7-13-24(21)32(26(25)33)19-31-16-14-30(15-17-31)18-20-8-2-1-3-9-20/h1-13,33H,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQHYDOKKYJUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=C3O)N=NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 3-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B3725875.png)
![N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine](/img/structure/B3725884.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3725891.png)

![METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE](/img/structure/B3725904.png)
![METHYL 4-(2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}-6-OXOCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE](/img/structure/B3725906.png)
![N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide](/img/structure/B3725926.png)
![5-BROMO-2-HYDROXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE](/img/structure/B3725937.png)
![4-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE](/img/structure/B3725945.png)
![4-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B3725961.png)


![N-(3,5-dimethylphenyl)-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3725975.png)
